molecular formula C10H22O2 B1606053 3,6-Dimethyloctane-3,6-diol CAS No. 78-65-9

3,6-Dimethyloctane-3,6-diol

Cat. No.: B1606053
CAS No.: 78-65-9
M. Wt: 174.28 g/mol
InChI Key: WMEDSSFYIKNTNG-UHFFFAOYSA-N
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Description

3,6-Dimethyloctane-3,6-diol is an organic compound with the molecular formula C10H22O2 It is a diol, meaning it contains two hydroxyl (-OH) groups This compound is known for its unique structure, where the hydroxyl groups are positioned on the third and sixth carbon atoms of the octane chain, with methyl groups also attached to these carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyloctane-3,6-diol typically involves the hydroxylation of 3,6-dimethyloctane. One common method is the oxidation of 3,6-dimethyloctane using hydrogen peroxide in the presence of an acidic catalyst. This reaction introduces hydroxyl groups at the desired positions on the carbon chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or other strong acids can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acidic catalysts (e.g., sulfuric acid).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: 3,6-Dimethyloctane-3,6-dihydroperoxide.

    Reduction: 3,6-Dimethyloctane.

    Substitution: 3,6-Dimethyl-3,6-dichlorooctane (when hydroxyl groups are replaced with chlorine).

Scientific Research Applications

3,6-Dimethyloctane-3,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,6-Dimethyloctane-3,6-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, the hydroxyl groups may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    3,6-Dimethyloctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,6-Dimethyl-3,6-dichlorooctane: Contains chlorine atoms instead of hydroxyl groups, leading to different reactivity and applications.

    3,6-Dimethyloctane-3,6-dihydroperoxide: An oxidized form of 3,6-Dimethyloctane-3,6-diol with peroxide groups.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,6-dimethyloctane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-5-9(3,11)7-8-10(4,12)6-2/h11-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEDSSFYIKNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999257
Record name 3,6-Dimethyloctane-3,6-diol
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-65-9
Record name 3,6-Dimethyl-3,6-octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-65-9
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Record name 3,6-Dimethyloctane-3,6-diol
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Record name 3,6-Octanediol
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Record name 3,6-Dimethyloctane-3,6-diol
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Record name 3,6-dimethyloctane-3,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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